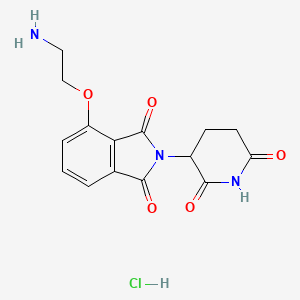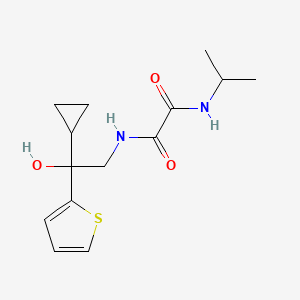
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is a critical component of the ribosome and essential for protein synthesis. CX-5461 has shown promising results in preclinical studies as an anticancer agent and is currently being evaluated in clinical trials.
作用機序
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide selectively inhibits Pol I transcription by binding to the DNA template and preventing the binding of transcription factors. This leads to a reduction in rRNA synthesis and ultimately results in the inhibition of protein synthesis. In addition, this compound has been shown to induce DNA damage by disrupting the DNA repair machinery, leading to the activation of the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. In addition, this compound has been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway. However, this compound has also been shown to have some off-target effects, including inhibition of Pol II transcription and induction of apoptosis in non-cancer cells.
実験室実験の利点と制限
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide has several advantages as an experimental tool for studying Pol I transcription and its role in cancer. This compound is a selective inhibitor of Pol I transcription and has been shown to have potent anticancer activity in preclinical models of cancer. However, this compound also has some limitations, including off-target effects and the potential for toxicity in non-cancer cells.
将来の方向性
There are several future directions for research on N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide. One area of research is to further understand the molecular mechanisms underlying this compound's anticancer activity and its off-target effects. Another area of research is to explore the potential of this compound as a combination therapy with other anticancer agents. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound as an anticancer agent in humans.
合成法
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the final product is obtained through purification using chromatography techniques.
科学的研究の応用
N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide has been extensively studied in preclinical models of cancer, and the results have shown that it has potent anticancer activity. This compound has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a common feature of many cancer cells. In addition, this compound has been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)16-13(18)12(17)15-8-14(19,10-5-6-10)11-4-3-7-20-11/h3-4,7,9-10,19H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWMXUXUIAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
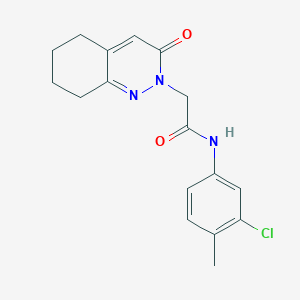
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)
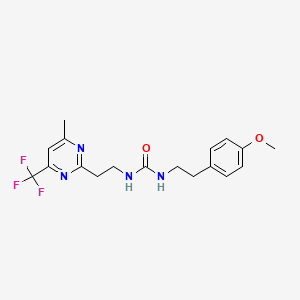
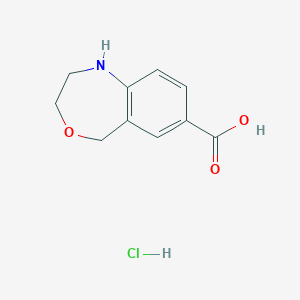

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)
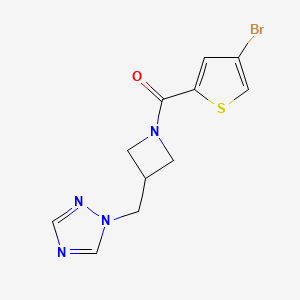
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)
